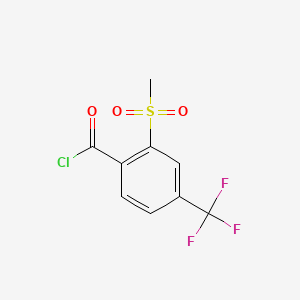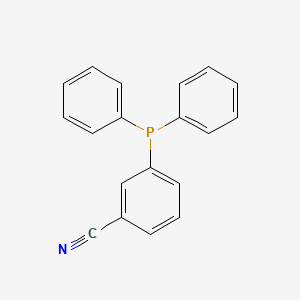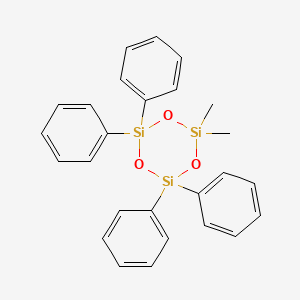
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide” is a compound that belongs to the class of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported . Besides, indolo-(2,3-b)quinoxaline derivatives and 3,4-dihydro quinoxaline-2(1H)-thiones derivatives were reported for their anti-viral activity .Molecular Structure Analysis
The molecular structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The structure of quinoxaline and its isomers can be found in the referenced paper .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions. These include Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Mechanism of Action
The mechanism of action of quinoxaline derivatives is diverse due to their diverse pharmacological activities. They have been found to have antimicrobial, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory and analgesic activities .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide involves the reaction of 3-(3-oxo-4H-quinoxalin-2-yl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-(3-oxo-4H-quinoxalin-2-yl)aniline", "thiophene-2-carboxylic acid chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 3-(3-oxo-4H-quinoxalin-2-yl)aniline to a solution of thiophene-2-carboxylic acid chloride in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product." ] } | |
CAS RN |
1448137-79-8 |
Molecular Formula |
C19H13N3O2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-9-4-10-25-16)20-13-6-3-5-12(11-13)17-19(24)22-15-8-2-1-7-14(15)21-17/h1-11H,(H,20,23)(H,22,24) |
InChI Key |
DHKYTRKSBHOYFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



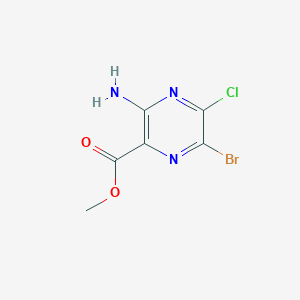
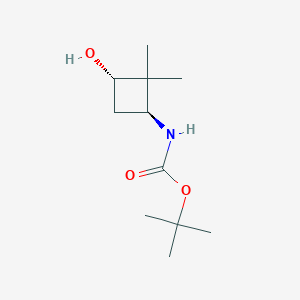
![tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B3047729.png)


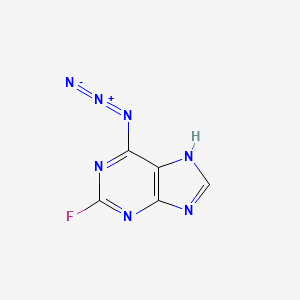

![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)
![Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3047740.png)

